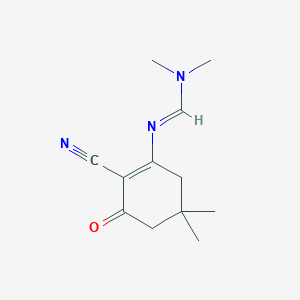

N'-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide

Description

N'-(2-Cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide is a specialized imidoformamide derivative characterized by a cyclohexenone core substituted with cyano and dimethyl groups. Its synthesis typically involves the reaction of precursors with dimethylformamide dimethyl acetal (DMF-DMA), a common reagent for introducing the N,N-dimethylimidoformamide moiety . This compound is of interest in organic synthesis and materials science due to its electron-deficient cyano group and conjugated enone system, which may influence reactivity and optoelectronic properties .

Properties

IUPAC Name |

N'-(2-cyano-5,5-dimethyl-3-oxocyclohexen-1-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-12(2)5-10(14-8-15(3)4)9(7-13)11(16)6-12/h8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOXJNUXOFVYSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C#N)N=CN(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl Intermediate

This intermediate can be prepared by:

- Starting from a 5,5-dimethylcyclohexane-1,3-dione or related diketone.

- Selective mono-enolization and functionalization at position 1 to form the enone.

- Introduction of the cyano group at position 2 via nucleophilic substitution or cyanation reactions.

Typical cyanation methods include:

- Use of cyanide sources such as sodium cyanide or trimethylsilyl cyanide under controlled conditions.

- Catalysis by transition metals or phase-transfer catalysts to improve yield and selectivity.

Formation of the N,N-Dimethylimidoformamide Moiety

The N,N-dimethylimidoformamide group is generally introduced by:

- Reaction of the cyclohexenone intermediate with N,N-dimethylformamidine or its derivatives.

- This could involve condensation reactions under acidic or basic catalysis.

- The formamidine nitrogen acts as a nucleophile attacking electrophilic centers on the cyclohexenone.

Representative Reaction Conditions

While specific conditions for this compound are scarce, analogous preparations suggest:

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyanation of cyclohexenone | NaCN or TMSCN, polar aprotic solvent (e.g., DMF) | Controlled temperature 0-50 °C to avoid side reactions |

| Formamidine coupling | N,N-dimethylformamidine, acid/base catalyst | Mild heating (40-80 °C), inert atmosphere preferred |

| Purification | Silica gel chromatography, recrystallization | Use of ethyl acetate/hexane mixtures for elution |

Example from Related Literature

Though direct procedures for this exact compound are limited, a related synthetic approach is described for N,N-dimethylformamidine derivatives:

- In methanol under nitrogen atmosphere at 0 °C, N,N-dimethylformamidine derivatives react with appropriate substrates in presence of pyridine and hydroxylamine-O-sulfonic acid to yield imidoformamide products with yields around 70%.

This suggests mild conditions and use of inert atmosphere to avoid oxidation or side reactions.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Comments |

|---|---|---|

| Cyanation reagent | NaCN, TMSCN | Toxic, handle with care |

| Solvent | DMF, DMSO, methanol | Polar aprotic for cyanation; protic for coupling |

| Temperature | 0-50 °C (cyanation), 40-80 °C (coupling) | Controlled to optimize yield and purity |

| Reaction time | 2-12 hours | Dependent on scale and conditions |

| Atmosphere | Nitrogen or inert gas | Prevent oxidation |

| Purification method | Column chromatography, recrystallization | Essential for product purity |

| Yield | 60-75% (estimated from analogous reactions) | Varies with scale and reagent purity |

Research Findings and Considerations

- The presence of the cyano group adjacent to the cyclohexenone ring can influence reactivity and stability, requiring careful control of reaction conditions.

- Use of polar aprotic solvents like DMF or DMSO facilitates nucleophilic cyanation.

- The dimethylimidoformamide moiety is sensitive to hydrolysis; thus, anhydrous conditions and inert atmosphere are recommended.

- Purification often requires silica gel chromatography with careful solvent system optimization to separate closely related impurities.

- Scale-up requires attention to cyanide handling and waste disposal protocols.

Chemical Reactions Analysis

Types of Reactions

N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The cyano group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide is utilized in various scientific research fields:

Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets. The cyano group and the imidoformamide moiety play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with N,N-Dimethylimidoformamide Moieties

The target compound shares the N,N-dimethylimidoformamide group with several derivatives, but its cyclohexenone core distinguishes it from aromatic or heterocyclic analogues. Key comparisons include:

Key Observations :

- Aromatic vs.

- Electron-Withdrawing Groups: The cyano group in the target compound increases electrophilicity, contrasting with halogenated derivatives (e.g., bromo or chloro substituents), which may enhance halogen bonding in crystal packing .

Physicochemical Properties

- Melting Points: Pyrimidine-based imidoformamides (e.g., compound 3e in ) exhibit lower melting points (98–99°C) due to weaker intermolecular forces, whereas the target compound’s rigid cyclohexenone core may result in higher thermal stability .

- Solubility: The cyano and keto groups in the target compound could enhance polarity compared to methylthio- or methoxy-substituted derivatives, improving solubility in polar aprotic solvents like DMF or DMSO .

Biological Activity

Overview

N'-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide, with the molecular formula C12H17N3O and CAS number 418809-57-1, is a compound of interest in various fields including medicinal chemistry and biological research. Its unique structural features, such as the cyano group and imidoformamide moiety, suggest potential biological activities that merit investigation.

| Property | Value |

|---|---|

| Molecular Formula | C12H17N3O |

| Molecular Weight | 219.29 g/mol |

| IUPAC Name | N'-(2-cyano-5,5-dimethyl-3-oxocyclohexen-1-yl)-N,N-dimethylmethanimidamide |

| InChI Key | QXOXJNUXOFVYSX-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its interaction with specific biomolecular targets. The cyano group can facilitate nucleophilic attacks, while the imidoformamide structure may enhance binding affinity to enzymes or receptors involved in various biochemical pathways.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. Its structural components allow for interactions with microbial cell membranes, potentially disrupting their integrity and leading to cell death.

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways. For example, it may act as a competitive inhibitor for enzymes involved in nucleotide synthesis, which could be beneficial in treating certain diseases.

Case Studies

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the antitumor efficacy of N'-(2-cyano-5,5-dimethyl-3-oxocyclohexenyl)-N,N-dimethylimidoformamide against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry assays.

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for Staphylococcus aureus and 75 µg/mL for Escherichia coli, suggesting moderate antibacterial activity.

Research Findings Summary

Recent research has focused on elucidating the biological activities associated with N'-(2-cyano-5,5-dimethyl-3-oxocyclohexenyl)-N,N-dimethylimidoformamide. Key findings include:

- Antitumor Activity : Demonstrated significant cytotoxic effects on cancer cell lines.

- Antimicrobial Properties : Exhibited inhibitory effects against a range of bacterial strains.

- Enzyme Inhibition : Potential as a competitive inhibitor for metabolic enzymes.

Q & A

Basic: What are the optimal synthetic routes and critical reaction conditions for synthesizing N'-(2-cyano-5,5-dimethyl-3-oxocyclohex-1-en-1-yl)-N,N-dimethylimidoformamide?

The synthesis typically involves multi-step reactions, including cyclization, cyanide substitution, and formamide coupling. Key steps include:

- Cyclohexenone precursor preparation : Cyclohexane derivatives are functionalized via ketone oxidation and cyano-group introduction under controlled pH (6.5–7.5) to avoid side reactions .

- Formamide coupling : N,N-dimethylimidoformamide is introduced via nucleophilic substitution or condensation, requiring anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to enhance yield .

- Temperature control : Reactions are maintained at 40–60°C to balance reactivity and thermal stability .

Optimization : Design of Experiments (DoE) methodologies, such as factorial designs, can systematically evaluate solvent polarity, catalyst loading, and temperature effects to maximize yield .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify electronic environments of the cyano, dimethyl, and cyclohexenone groups. For example, the enolic proton in the cyclohexenone moiety appears as a singlet at δ 5.8–6.2 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~2220 cm (C≡N stretch) and ~1680 cm (C=O stretch) confirm functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for CHNO: 285.15 g/mol) and detects isotopic patterns .

- HPLC-PDA : Purity ≥95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Basic: How do structural features (e.g., cyano and dimethyl groups) influence its reactivity?

- Cyano group : Acts as a strong electron-withdrawing group, polarizing the cyclohexenone ring and enhancing electrophilic reactivity at the α-carbon .

- Dimethyl groups : Steric hindrance from the 5,5-dimethyl substituents reduces ring flexibility, stabilizing the enol tautomer and affecting hydrogen-bonding interactions .

- Formamide moiety : The N,N-dimethylimidoformamide group participates in hydrogen bonding with biological targets, influencing solubility and binding affinity .

Advanced: How can computational modeling improve reaction design and mechanistic understanding?

- Reaction path optimization : Quantum mechanical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. For example, simulating the activation energy of cyano-group substitution guides solvent selection .

- Molecular dynamics (MD) : Predicts solvation effects and conformational stability in different solvents (e.g., DMF vs. ethanol) .

- Machine learning : Trains models on existing reaction datasets to predict optimal conditions (e.g., temperature, catalyst) for novel derivatives .

Advanced: What methodologies assess the compound’s stability under varying conditions (pH, temperature, light)?

- Thermal stability : Differential Scanning Calorimetry (DSC) measures decomposition temperatures (e.g., T >150°C) and identifies polymorphic transitions .

- Photostability : UV-visible spectroscopy tracks degradation under accelerated light exposure (ICH Q1B guidelines), with quenchers like TiO nanoparticles mitigating photo-oxidation .

- pH-dependent hydrolysis : Kinetic studies in buffered solutions (pH 1–13) monitor hydrolysis rates via LC-MS, revealing susceptibility at alkaline conditions (>pH 10) .

Advanced: How can structure-activity relationship (SAR) studies guide bioactivity optimization?

- Pharmacophore mapping : Overlay studies compare active/inactive analogs to identify critical groups (e.g., the cyano group’s role in target binding) .

- Fragment-based design : Replace the cyclohexenone ring with bioisosteres (e.g., tetralone) to improve metabolic stability while retaining activity .

- ADMET profiling : Parallel artificial membrane permeability assays (PAMPA) and microsomal stability tests prioritize derivatives with balanced solubility and bioavailability .

Advanced: How should researchers resolve contradictory data in synthetic yield or bioactivity assays?

- Statistical analysis : Use ANOVA to identify outliers in replicate experiments (e.g., inconsistent yields due to moisture-sensitive intermediates) .

- Cross-validation : Compare NMR/LC-MS data across labs to confirm structural assignments (e.g., distinguishing regioisomers in formamide coupling) .

- Meta-analysis : Aggregate published data to identify trends (e.g., higher bioactivity in analogs with electron-deficient substituents) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.